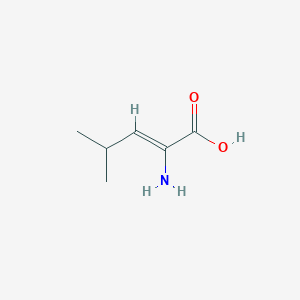
(Z)-2-Amino-4-methyl-2-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Amino-4-methyl-2-pentenoic acid (AMPA) is a non-proteinogenic amino acid that is found in the seeds of the legume plant Lathyrus sativus. AMPA is a structural analog of glutamate, a neurotransmitter that is involved in many important physiological processes in the brain. AMPA has been shown to have a number of interesting properties, including its ability to act as an agonist at the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory.
Mecanismo De Acción
(Z)-2-Amino-4-methyl-2-pentenoic acid acts as an agonist at the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. When (Z)-2-Amino-4-methyl-2-pentenoic acid binds to the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, it causes the receptor to undergo a conformational change that results in the opening of an ion channel. This allows positively charged ions, such as sodium and calcium, to flow into the cell, which can lead to depolarization and the firing of an action potential.
Efectos Bioquímicos Y Fisiológicos
(Z)-2-Amino-4-methyl-2-pentenoic acid has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to enhance synaptic plasticity, which is the ability of neurons to change the strength of their connections in response to experience. This is thought to be one of the key mechanisms underlying learning and memory. (Z)-2-Amino-4-methyl-2-pentenoic acid has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (Z)-2-Amino-4-methyl-2-pentenoic acid in lab experiments is that it is a relatively simple molecule that can be synthesized using a variety of methods. This makes it easy to obtain and work with in the lab. However, one limitation of using (Z)-2-Amino-4-methyl-2-pentenoic acid is that it is not a natural neurotransmitter, and its effects on the brain may be different from those of glutamate, which is the primary neurotransmitter involved in synaptic plasticity and learning and memory.
Direcciones Futuras
There are a number of interesting future directions for research on (Z)-2-Amino-4-methyl-2-pentenoic acid. One area of interest is the development of drugs that target the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, which may have therapeutic potential in the treatment of a variety of neurological and psychiatric disorders. Another area of interest is the investigation of the role of (Z)-2-Amino-4-methyl-2-pentenoic acid in synaptic plasticity and learning and memory, and how it may be involved in the formation and consolidation of memories. Finally, researchers may also be interested in exploring the potential use of (Z)-2-Amino-4-methyl-2-pentenoic acid as a neuroprotective agent in the treatment of neurodegenerative diseases.
Métodos De Síntesis
(Z)-2-Amino-4-methyl-2-pentenoic acid can be synthesized from a variety of starting materials, including L-glutamic acid, pyruvic acid, and ammonia. One common method for synthesizing (Z)-2-Amino-4-methyl-2-pentenoic acid involves the reaction of L-glutamic acid with pyruvic acid in the presence of ammonia and a catalyst. This reaction results in the formation of (Z)-2-Amino-4-methyl-2-pentenoic acid as well as other byproducts.
Aplicaciones Científicas De Investigación
(Z)-2-Amino-4-methyl-2-pentenoic acid has been the subject of a great deal of scientific research, particularly in the field of neuroscience. Researchers have investigated the mechanism of action of (Z)-2-Amino-4-methyl-2-pentenoic acid at the (Z)-2-Amino-4-methyl-2-pentenoic acid receptor, as well as its effects on synaptic plasticity and learning and memory.
Propiedades
Número CAS |
113586-23-5 |
|---|---|
Nombre del producto |
(Z)-2-Amino-4-methyl-2-pentenoic acid |
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(Z)-2-amino-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |
Clave InChI |
TYAFIFFKPSWZRM-HYXAFXHYSA-N |
SMILES isomérico |
CC(C)/C=C(/C(=O)O)\N |
SMILES |
CC(C)C=C(C(=O)O)N |
SMILES canónico |
CC(C)C=C(C(=O)O)N |
Sinónimos |
dehydroleucine delta(Z)-leucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



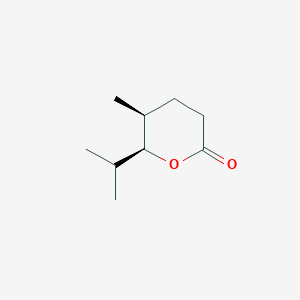
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
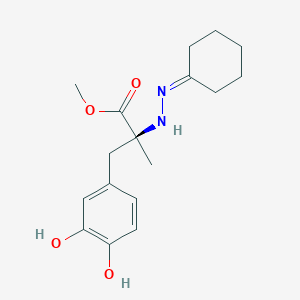
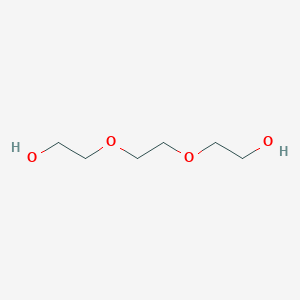
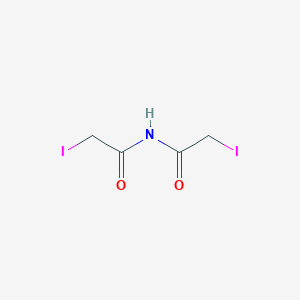

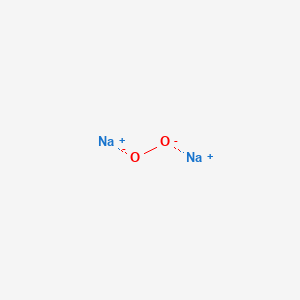
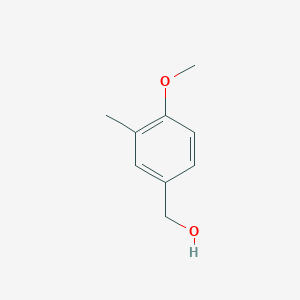
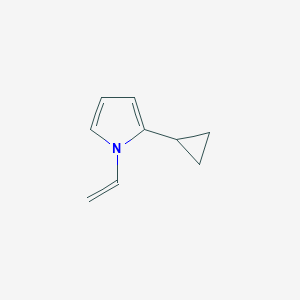
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

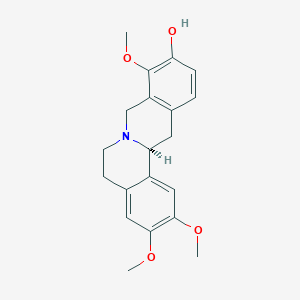
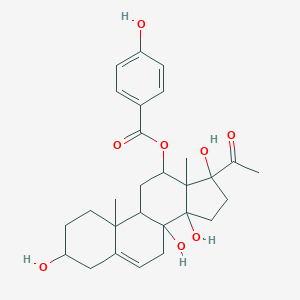
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)